4-Bromobutan-2-one

Catalog No.
S685820
CAS No.
28509-46-8
M.F
C4H7BrO
M. Wt
151 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobutan-2-one

CAS Number

28509-46-8

Product Name

4-Bromobutan-2-one

IUPAC Name

4-bromobutan-2-one

Molecular Formula

C4H7BrO

Molecular Weight

151 g/mol

InChI

InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3

InChI Key

HVVXCLMUSGOZNO-UHFFFAOYSA-N

SMILES

CC(=O)CCBr

Canonical SMILES

CC(=O)CCBr

The exact mass of the compound 4-Bromobutan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromobutan-2-one (CAS 28509-46-8) is a bifunctional β-bromo ketone characterized by its dual electrophilic centers: a primary alkyl bromide and a methyl ketone. In industrial and academic synthesis, it is primarily procured as a bench-stable surrogate for methyl vinyl ketone (MVK) or as a versatile building block for complex molecular architectures. Unlike highly volatile and polymerization-prone α,β-unsaturated ketones, 4-bromobutan-2-one offers extended shelf stability and controlled reactivity, allowing for the in situ generation of reactive intermediates during Robinson annulations and cross-coupling workflows [1].

Substituting 4-bromobutan-2-one with its chlorinated analog (4-chlorobutan-2-one) or its positional isomer (3-bromobutan-2-one) fundamentally alters synthetic outcomes. The carbon-chlorine bond requires significantly harsher conditions for nucleophilic displacement or elimination, which frequently leads to ketone degradation, aldol side-reactions, and lower yields. Furthermore, the α-bromo isomer, 3-bromobutan-2-one, is structurally incapable of undergoing the β-elimination required to generate methyl vinyl ketone, instead defaulting to Favorskii rearrangements or α-substitution. Attempting to bypass the bromo-precursor entirely by directly procuring methyl vinyl ketone introduces severe storage, toxicity, and polymerization risks that complicate scalable manufacturing [1].

Thermodynamically Favored Leaving Group Kinetics for Milder Substitution

The procurement of 4-bromobutan-2-one over 4-chlorobutan-2-one is largely driven by the thermodynamic advantage of the bromide leaving group. The carbon-bromine bond dissociation energy is approximately 285 kJ/mol, significantly lower than the 327 kJ/mol required to cleave the carbon-chlorine bond in the chloro-analog [1]. In practical synthetic applications, this 42 kJ/mol differential translates to faster SN2 displacement rates and allows for β-elimination under substantially milder basic conditions. This prevents the need for high-temperature forcing conditions that typically trigger unwanted aldol condensation of the ketone moiety.

Evidence DimensionBond Dissociation Energy (Leaving Group Cleavage)
Target Compound Data~285 kJ/mol (C-Br bond)
Comparator Or Baseline4-Chlorobutan-2-one: ~327 kJ/mol (C-Cl bond)
Quantified Difference42 kJ/mol lower activation barrier for cleavage
ConditionsStandard nucleophilic substitution or base-catalyzed elimination environments

Lower bond dissociation energy allows for milder reaction conditions, reducing thermal degradation and improving overall isolated yields in complex syntheses.

Bench-Stable Surrogate Eliminating MVK Polymerization Risks

Methyl vinyl ketone (MVK) is a hazardous chemical to procure and store, as it is highly volatile, acutely toxic, and prone to rapid, exothermic polymerization unless heavily stabilized and stored at sub-zero temperatures. 4-Bromobutan-2-one circumvents these logistical bottlenecks by acting as a bench-stable, non-polymerizing precursor [1]. Upon exposure to mild bases, it cleanly undergoes dehydrobromination to generate MVK in situ, maintaining a controlled, low steady-state concentration of the reactive enone. This improves process safety and reproducibility compared to handling bulk MVK.

Evidence DimensionStorage Stability and Polymerization Risk
Target Compound DataBench-stable liquid, no spontaneous polymerization
Comparator Or BaselineMethyl Vinyl Ketone (MVK): Rapid spontaneous polymerization requiring stabilizers and cold storage
Quantified DifferenceEliminates the need for sub-zero storage and chemical stabilizers
ConditionsStandard laboratory or warehouse storage conditions

Procuring the stable bromo-precursor reduces hazardous material handling costs and prevents batch failures caused by degraded or polymerized MVK.

Regioselective β-Reactivity for Michael Addition Precursors

Selecting the correct brominated isomer is critical for downstream transformations. 4-Bromobutan-2-one features the bromine atom at the β-position relative to the carbonyl, which is an absolute requirement for generating terminal enones via β-elimination [1]. In contrast, the α-bromo isomer, 3-bromobutan-2-one, cannot form MVK. Instead, under basic conditions, 3-bromobutan-2-one is highly susceptible to Favorskii rearrangements or direct α-substitution, leading to completely divergent molecular scaffolds. Procurement must strictly specify the 4-bromo isomer (CAS 28509-46-8) to ensure compatibility with Michael addition and Robinson annulation workflows.

Evidence DimensionReaction Pathway under Basic Conditions
Target Compound Dataβ-elimination to form terminal enone (MVK)
Comparator Or Baseline3-Bromobutan-2-one: Favorskii rearrangement or α-substitution
Quantified Difference100% divergence in major reaction pathway
ConditionsBase-catalyzed synthetic environments (e.g., Robinson annulation)

Ensures the correct reactive intermediate is formed, as the α-bromo isomer is structurally incompatible for generating terminal Michael acceptors.

In Situ Methyl Vinyl Ketone Generation for Robinson Annulations

Because 4-bromobutan-2-one readily undergoes base-catalyzed dehydrobromination, it is a standard precursor for Robinson annulations in the synthesis of fused cyclic systems. It provides a controlled release of MVK, preventing the polymerization and side-reactions that occur when free MVK is added directly to the reaction mixture [1].

Bifunctional Building Block for Complex Natural Product Synthesis

The orthogonal reactivity of the primary alkyl bromide and the methyl ketone allows for sequential functionalization. For instance, the ketone can be protected as a ketal, allowing the bromide to be converted into a Grignard reagent or displaced by complex nucleophiles, a strategy utilized in the total synthesis of topologically complex molecules like pupukeanane natural products [2].

Synthesis of Functionalized Heterocycles

The dual electrophilic nature of 4-bromobutan-2-one makes it an effective dielectrophile for condensation with dinucleophiles (such as hydrazines, amidines, or thioureas) to rapidly assemble functionalized pyrazoles, pyrimidines, and thiazoles. The thermodynamically favored leaving group ability of the bromide compared to the chloride analog ensures these cyclizations proceed rapidly and in high yield [3].

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Bromobutan-2-one

Dates

Last modified: 08-15-2023

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